The synthesis of 4-(aminomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzylamine with a suitable pyrrolidinone precursor under controlled conditions. This process may involve:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are critical for optimizing yield and purity but are often proprietary or vary based on laboratory practices.
The molecular structure of 4-(aminomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one hydrochloride can be represented using various structural notations:
CC(=O)N(CCOC)CC1CN
BZVCHJSYUWBMBO-UHFFFAOYSA-N
The structure features a pyrrolidinone ring with an aminomethyl group and a methoxyphenyl substituent, which contribute to its biological activity. The presence of the hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical applications .
The compound may participate in several chemical reactions typical for amines and ketones:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy or selectivity.
The physical properties of 4-(aminomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one hydrochloride include:
Chemical properties include:
4-(Aminomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one hydrochloride has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its structure suggests possible uses in developing treatments for various conditions, including:
Research continues to explore its efficacy and safety profile in clinical settings .
This compound emerged in the early 21st century as part of targeted efforts to develop bioactive molecules with improved pharmacokinetic properties. Its core structure combines two pharmacologically significant motifs: the pyrrolidin-2-one heterocycle (a lactam scaffold prevalent in CNS-active drugs) and the 4-methoxybenzyl group (associated with receptor binding modulation) [5] [6]. While its exact discovery timeline remains proprietary, CAS registry 148915-86-0 (assigned circa 2015) positions it among modern heterocyclic derivatives optimized for enhanced blood-brain barrier permeability [6]. The hydrochloride salt form—commercially available through specialty chemical suppliers like BLD Pharm and Sigma-Aldrich—was developed to improve aqueous solubility and crystallinity for synthetic handling [2] [6]. Its design aligns with historical trends in neuropharmacological agents, where tertiary amine salts facilitate CNS penetration while the methoxybenzyl moiety may confer metabolic stability [10].
Though clinical data remains limited, structural analogs suggest significant therapeutic potential. The aminomethyl-pyrrolidinone core shares homology with DPP-IV inhibitors (e.g., Saxagliptin) and neuronal signaling modulators [4]. Key pharmacological attributes include:
Table 1: Pharmacologically Related Compounds with Shared Structural Motifs
Compound Name | CAS Number | Therapeutic Class | Shared Motif | |
---|---|---|---|---|
4-(Aminomethyl)-1-phenylpyrrolidin-2-one | 148436-12-8 | Kinase inhibitor scaffold | Aminomethyl-pyrrolidinone | [8] |
Rivastigmine | 123441-03-2 | Alzheimer’s therapy | Tertiary amine + aryl group | [10] |
4-(Aminomethyl)-1-ethylpyrrolidin-2-one | 936940-31-7 | Synthetic intermediate | Aminomethyl-pyrrolidinone | [3] |
This molecule exemplifies strategic hybridization of bioactive fragments:
Table 2: Structural Comparison of Key Pyrrolidinone Derivatives
Structural Feature | 4-(Aminomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one | 1-(4-Aminomethylphenyl)-pyrrolidin-2-one [7] | 4-(Aminomethyl)-1-ethylpyrrolidin-2-one [3] |
---|---|---|---|
Molecular Formula | C₁₂H₁₇ClN₂O₂ | C₁₁H₁₅ClN₂O | C₇H₁₄N₂O |
Molecular Weight | 256.73 g/mol | 226.70 g/mol | 142.20 g/mol |
N1-Substituent | 4-Methoxybenzyl | 4-(Aminomethyl)phenyl | Ethyl |
C4-Substituent | Aminomethyl | H | Aminomethyl |
Calculated logP (ClogP) | ~1.5 (base) | ~1.2 | ~0.1 |
The stereoelectronic profile is further refined in the hydrochloride salt form. Ionic bonding between the aminomethyl group and HCl enhances crystallinity (as noted in supplier storage recommendations) and water solubility >50 mg/mL, addressing a key limitation of non-ionized heterocycles [6]. Nuclear magnetic resonance (NMR) studies of analogs confirm the rotational barrier of the methoxybenzyl group influences conformational stability—a property exploitable in selective receptor engagement [8].
Table 3: Synthetic Routes to Key Structural Analogs
Target Compound | Key Synthetic Step | Reagent/Conditions | Yield |
---|---|---|---|
4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one [6] | N-Alkylation of pyrrolidinone | 4-Methoxybenzyl chloride/K₂CO₃/CH₃CN | ~65% |
1-(4-Aminomethylphenyl)-pyrrolidin-2-one [7] | Reduction of nitrile intermediate | LiAlH₄/THF | 82% |
4-(Aminomethyl)-1-phenylpyrrolidin-2-one [8] | Buchwald–Hartwig amination | Pd₂(dba)₃/XPhos/NaOᵗBu | 78% |
These structural innovations position this compound as a versatile scaffold for probing new biological space, particularly in neurological and metabolic disease research. The deliberate incorporation of ionizable and aryl features balances the traditional trade-offs between target potency and developability properties [4] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3